ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. Common steps may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzylidene group: This step often involves a condensation reaction between an aldehyde and a ketone or ester.
Functional group modifications: Various reagents and conditions are used to introduce and modify functional groups such as hydroxyl, methoxy, and amino groups.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This often includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5Z)-5-(benzylidene)-2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Ethyl (5Z)-5-(4-hydroxybenzylidene)-2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate
Uniqueness
Ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of multiple functional groups, which may confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H23NO6S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO6S/c1-5-30-23(27)19-21(26)18(31-22(19)24-15-8-6-13(2)7-9-15)12-14-10-16(28-3)20(25)17(11-14)29-4/h6-12,25-26H,5H2,1-4H3/b18-12-,24-22? |
InChI Key |
PCKTYPDXJJYVQQ-IWNQXXOGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)OC)O)OC)/SC1=NC3=CC=C(C=C3)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)OC)O)OC)SC1=NC3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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